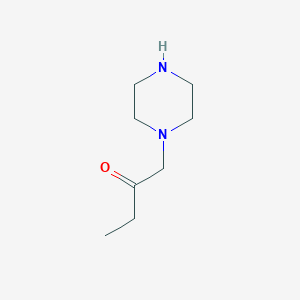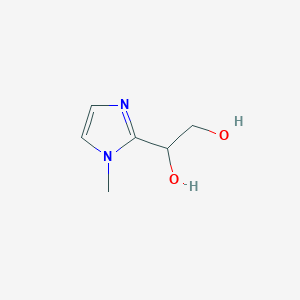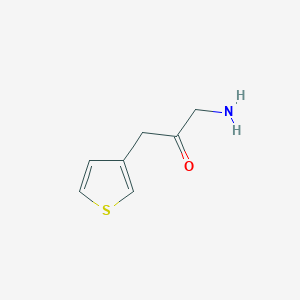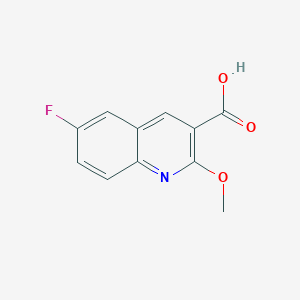![molecular formula C13H19BrO B13163735 ({[3-(Bromomethyl)pentyl]oxy}methyl)benzene](/img/structure/B13163735.png)
({[3-(Bromomethyl)pentyl]oxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[3-(Bromomethyl)pentyl]oxy}methyl)benzene is an organic compound with the molecular formula C13H19BrO and a molecular weight of 271.19 g/mol . This compound is characterized by a benzene ring substituted with a bromomethyl group and a pentyl chain connected through an ether linkage. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[3-(Bromomethyl)pentyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 3-bromopentyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
({[3-(Bromomethyl)pentyl]oxy}methyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Major products are benzaldehyde derivatives.
Reduction: The primary product is the corresponding methyl derivative.
Applications De Recherche Scientifique
({[3-(Bromomethyl)pentyl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ({[3-(Bromomethyl)pentyl]oxy}methyl)benzene involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This property makes it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the pentyl chain.
3-Bromopentyl Benzene: Similar but does not have the ether linkage.
Benzyl Chloride: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness
({[3-(Bromomethyl)pentyl]oxy}methyl)benzene is unique due to its combination of a benzene ring, a bromomethyl group, and a pentyl chain connected through an ether linkage. This structure provides distinct reactivity and applications compared to its analogs.
Propriétés
Formule moléculaire |
C13H19BrO |
|---|---|
Poids moléculaire |
271.19 g/mol |
Nom IUPAC |
3-(bromomethyl)pentoxymethylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-2-12(10-14)8-9-15-11-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |
Clé InChI |
YKGUXEVHWWPGIS-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCOCC1=CC=CC=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-(2-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13163660.png)




![2-(Aminomethyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide](/img/structure/B13163690.png)

![1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13163702.png)


![Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13163719.png)



